molecular formula C11H10Cl2O3 B1590412 Ethyl 3-(2,6-dichlorophenyl)-3-oxopropanoate CAS No. 72835-87-1

Ethyl 3-(2,6-dichlorophenyl)-3-oxopropanoate

Cat. No. B1590412
CAS RN: 72835-87-1
M. Wt: 261.1 g/mol
InChI Key: GJUHMKHPXHMWQI-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the type of chemical compound it is. It may also include information about its discovery or synthesis.



Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the reaction.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Organic Intermediates in Degradation Studies

  • Ethyl 3-(2,6-dichlorophenyl)-3-oxopropanoate is identified as an intermediate in the degradation of certain chemicals, such as 2,4-dichlorophenoxyacetic acid, in advanced oxidation processes for wastewater treatment (Sun & Pignatello, 1993).

Synthesis of Specialized Compounds

  • Research has developed methods for synthesizing substituted variants of Ethyl 3-(2,6-dichlorophenyl)-3-oxopropanoate, which are useful in various chemical applications (Larionova et al., 2013).

Polymorphism in Pharmaceutical Compounds

  • The compound is also studied for its polymorphic forms, which is important in the pharmaceutical industry for ensuring consistency and efficacy of drugs (Vogt et al., 2013).

Asymmetric Reduction in Biochemistry

  • It has been used in studies for enantioselective reduction to alcohols by certain fungi, highlighting its role in bioorganic chemistry (Salvi & Chattopadhyay, 2006).

Copolymerization Studies

  • Ethyl 3-(2,6-dichlorophenyl)-3-oxopropanoate is involved in copolymerization studies, aiding in the development of materials with unique properties (Kim et al., 1999).

Bioanalytical Method Development

  • The compound is used in developing bioanalytical methods for quantitative measurements in pharmaceutical research (Nemani et al., 2018).

Regioselective Synthesis Techniques

  • It plays a role in the regioselective synthesis of other complex organic molecules, demonstrating its utility in synthetic chemistry (Machado et al., 2011).

Safety And Hazards

This involves studying the safety and potential hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This involves discussing potential future research directions, such as new applications for the compound or new reactions it could be used in.


I hope this helps! If you have a specific question about a particular aspect of this analysis, feel free to ask!


properties

IUPAC Name

ethyl 3-(2,6-dichlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUHMKHPXHMWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545696
Record name Ethyl 3-(2,6-dichlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,6-dichlorophenyl)-3-oxopropanoate

CAS RN

72835-87-1
Record name Ethyl 2,6-dichloro-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72835-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(2,6-dichlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, 2,6-dichloro-.beta.-oxo-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EJ Hanan, A van Abbema, K Barrett… - Journal of medicinal …, 2012 - ACS Publications
The discovery of somatic Jak2 mutations in patients with chronic myeloproliferative neoplasms has led to significant interest in discovering selective Jak2 inhibitors for use in treating …
Number of citations: 85 pubs.acs.org
A Guan, C Liu, X Yang, M Dekeyser - Chemical reviews, 2014 - ACS Publications
Agrochemicals, including insecticides/acaricides, herbicides, and fungicides, play an important role in modern agriculture by increasing both crop quality and yield while reducing labor …
Number of citations: 197 pubs.acs.org

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